An In-depth Technical Guide to 2-Amino-3-phenyl-succinic Acid: A Predictive and Analog-Based Analysis
An In-depth Technical Guide to 2-Amino-3-phenyl-succinic Acid: A Predictive and Analog-Based Analysis
Abstract
2-Amino-3-phenyl-succinic acid is an unnatural amino acid that, despite its structural relationship to proteinogenic amino acids, is not extensively characterized in publicly accessible literature. This technical guide provides a comprehensive theoretical and predictive overview of its chemical structure, stereoisomerism, and potential physicochemical properties. By drawing upon data from structurally similar and well-documented compounds—namely phenylsuccinic acid, aspartic acid, and phenylalanine—we extrapolate and predict the key attributes of 2-amino-3-phenyl-succinic acid. This guide is intended for researchers, scientists, and drug development professionals who are interested in the potential applications of novel amino acid structures in peptidomimetics and drug design.
Introduction
Unnatural amino acids are of significant interest in drug discovery and development as they can be used to create peptides and other molecules with enhanced stability, novel functionalities, and improved therapeutic profiles.[][2] 2-Amino-3-phenyl-succinic acid, a derivative of succinic acid containing both an amino group and a phenyl group, represents a potentially valuable scaffold for such applications. Its structure suggests it may act as a constrained analog of phenylalanine or a substituted aspartic acid, offering unique conformational properties.
It is important to note that specific experimental data for 2-amino-3-phenyl-succinic acid is scarce in the available scientific literature. Therefore, this guide will employ a predictive approach, leveraging data from the following structurally related compounds to build a comprehensive profile:
-
Phenylsuccinic acid: Provides insights into the properties of the succinic acid backbone with a phenyl substituent.[3][4][5][6]
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Aspartic acid: Offers a reference for the arrangement of amino and carboxylic acid groups on adjacent carbons.
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Phenylalanine: Serves as a well-characterized aromatic amino acid for comparison.[7][8]
Chemical Structure and Stereoisomerism
Molecular Structure
The chemical structure of 2-amino-3-phenyl-succinic acid consists of a four-carbon butanedioic acid (succinic acid) backbone. An amino group (-NH2) is attached to carbon-2, and a phenyl group (-C6H5) is attached to carbon-3. The molecule possesses two carboxylic acid functional groups (-COOH) at positions 1 and 4.
Stereochemistry
A critical feature of 2-amino-3-phenyl-succinic acid is the presence of two chiral centers at the C2 and C3 positions. This gives rise to 2^2 = 4 possible stereoisomers.[9] These stereoisomers exist as two pairs of enantiomers:
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(2R, 3S) and (2S, 3R) - erythro diastereomers
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(2R, 3R) and (2S, 3S) - threo diastereomers
The relative stereochemistry of the amino and phenyl groups will significantly influence the three-dimensional shape of the molecule and, consequently, its biological activity.
Caption: The four predicted stereoisomers of 2-Amino-3-phenyl-succinic acid.
Proposed Stereoselective Synthesis
Proposed Experimental Protocol: Asymmetric Michael Addition
This proposed synthesis aims to establish the stereochemistry at both C2 and C3 in a controlled manner.
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Preparation of a Chiral Glycine Enolate Equivalent: A chiral auxiliary, such as an Evans oxazolidinone, is acylated with a protected glycine derivative.[12] This creates a chiral nucleophile where one face of the resulting enolate is sterically shielded.
-
Michael Addition to a Phenyl-Substituted Acceptor: The chiral glycine enolate is then reacted with a suitable Michael acceptor, such as ethyl cinnamate. The chiral auxiliary directs the addition to one face of the double bond, establishing the stereochemistry at C3.
-
Diastereoselective Protonation: The resulting enolate is then protonated. The stereochemistry at C2 is controlled by the existing stereocenter at C3 and the chiral auxiliary.
-
Hydrolysis and Deprotection: The chiral auxiliary and any protecting groups on the carboxylic acids are removed via hydrolysis to yield the desired 2-amino-3-phenyl-succinic acid stereoisomer.
Caption: Proposed workflow for the stereoselective synthesis of 2-Amino-3-phenyl-succinic acid.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2-amino-3-phenyl-succinic acid, based on the known properties of its structural analogs.
| Property | Predicted Value/Characteristic | Rationale based on Analogs |
| Molecular Formula | C10H11NO4 | Based on the chemical structure. |
| Molecular Weight | 209.20 g/mol | Calculated from the molecular formula. |
| Melting Point (°C) | Likely in the range of 160-180 °C | Phenylsuccinic acid has a melting point of 166-168 °C.[6] The presence of the amino group might slightly alter this. |
| Solubility | Sparingly soluble in water, soluble in dilute acids and bases. | Amino acids are generally soluble in water, but the phenyl group will decrease aqueous solubility. Phenylsuccinic acid is recrystallized from hot water.[3] |
| pKa Values | pKa1 (α-COOH) ~2-3, pKa2 (γ-COOH) ~4-5, pKa3 (α-NH3+) ~9-10 | Based on the typical pKa values for the functional groups in aspartic acid and phenylalanine. |
Predicted Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show complex multiplets for the aromatic protons of the phenyl group in the range of 7.2-7.5 ppm. The two aliphatic protons on the succinic acid backbone would likely appear as doublets or doublets of doublets, with their chemical shifts and coupling constants being highly dependent on the stereochemistry. The chemical shifts for succinic acid protons are around 2.4 ppm.[13][14]
-
¹³C NMR: The spectrum should show distinct signals for the two carboxylic acid carbons (around 170-180 ppm), the aromatic carbons (around 120-140 ppm), and the two aliphatic carbons (around 30-60 ppm). The exact chemical shifts will be influenced by the neighboring functional groups.
Infrared (IR) Spectroscopy
The IR spectrum is predicted to show characteristic absorption bands for the following functional groups:
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O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
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N-H stretch (amine): A medium intensity band around 3300-3500 cm⁻¹.
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C=O stretch (carboxylic acid): A strong, sharp band around 1700-1750 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
The IR spectra of racemic and enantiopure forms of amino acids can differ due to differences in crystal packing and hydrogen bonding.[15]
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would be a suitable technique for the analysis of 2-amino-3-phenyl-succinic acid. The protonated molecule [M+H]⁺ would be expected at m/z 210.2. Tandem mass spectrometry (MS/MS) would likely show characteristic fragmentation patterns, including the loss of water (H₂O) and formic acid (HCOOH), which are common fragmentation pathways for amino acids.[16]
Potential Applications in Research and Drug Development
Given its structure as a constrained aromatic amino acid, 2-amino-3-phenyl-succinic acid holds potential in several areas of drug development:
-
Peptidomimetics: Incorporation of this unnatural amino acid into peptides could enforce specific secondary structures, such as turns or helices. This can lead to peptides with increased receptor affinity, selectivity, and resistance to enzymatic degradation.
-
Enzyme Inhibitors: The dicarboxylic acid structure is a common feature in inhibitors of certain enzymes, such as proteases and metalloenzymes. The specific stereochemistry and the presence of the phenyl group could be exploited to design potent and selective inhibitors.
-
Neurological Drug Discovery: As an analog of both aspartic acid (an excitatory neurotransmitter) and phenylalanine, it could be investigated for activity at various receptors in the central nervous system, such as NMDA receptors.[17]
-
Prodrug Design: The amino acid structure makes it a candidate for use as a promoiety to improve the absorption and distribution of other drugs, by targeting amino acid transporters.[18]
Conclusion
While specific experimental data for 2-amino-3-phenyl-succinic acid is limited, a comprehensive theoretical profile can be constructed through a predictive, analog-based approach. The presence of two chiral centers and multiple functional groups suggests a molecule with rich stereochemistry and a wide range of potential applications in medicinal chemistry and drug discovery. The synthesis of its four stereoisomers and their subsequent biological evaluation would be a valuable endeavor to unlock the full potential of this intriguing unnatural amino acid. Further research is warranted to validate the predictions made in this guide and to explore its utility in the development of novel therapeutics.
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